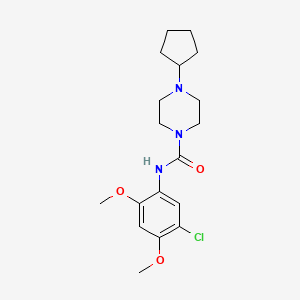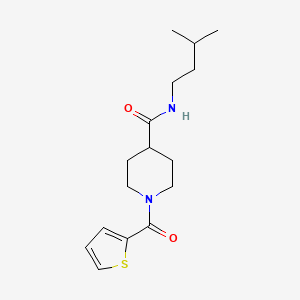![molecular formula C22H23ClN2O3 B4707090 N-butyl-3-chloro-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]benzamide](/img/structure/B4707090.png)
N-butyl-3-chloro-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]benzamide
Descripción general
Descripción
Benzamide and quinoline derivatives are significant in medicinal chemistry due to their broad spectrum of biological activities. They are studied extensively for their potential as therapeutic agents in various diseases, including cancer, neurological disorders, and infectious diseases.
Synthesis Analysis
The synthesis of benzamide and quinoline derivatives typically involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of specific benzamide derivatives like YM-09151-2 demonstrates the complexity and creativity required in medicinal chemistry (Iwanami Sumio et al., 1981).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and computational methods like DFT calculations, is crucial for understanding the three-dimensional arrangement of atoms within these compounds and their electronic properties. Such analyses contribute to the optimization of biological activity and pharmacokinetic properties (S. Demir et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of benzamide and quinoline derivatives is influenced by their functional groups, leading to various chemical reactions, including electrophilic substitution and nucleophilic addition. Their chemical properties are essential for their biological activities and interactions with biological targets.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are critical for their formulation and delivery as therapeutic agents. For example, the synthesis and properties of radiolabeled quinoline derivatives highlight the importance of physical properties in drug development and diagnostic applications (M. Matarrese et al., 2001).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been used in stroke therapy for their antioxidant and neuroprotective properties . These compounds are known to target neuronal cells, particularly those subjected to oxygen glucose deprivation (OGD), an experimental model for ischemic conditions .
Mode of Action
It’s suggested that similar compounds function as potent neuroprotective agents . They are believed to trap different types of toxic radical oxygenated species, thereby supporting their strong neuroprotective capacity .
Biochemical Pathways
It’s known that oxidative stress plays a key role in stroke and induces strong damage to the membrane lipids . The compound’s ability to trap different types of toxic radical oxygenated species suggests it may influence pathways related to oxidative stress .
Result of Action
ChemDiv3_015659 and similar compounds have been shown to improve neuronal viability 24 hours after recovery from oxygen glucose deprivation (OGD) . In in vivo models of cerebral ischemia, these compounds have demonstrated neuroprotection, decreasing neuronal death and reducing infarct size .
Action Environment
It’s worth noting that the effectiveness of similar compounds has been demonstrated in both in vitro and in vivo models, suggesting they may be robust to a variety of biological environments .
Propiedades
IUPAC Name |
N-butyl-3-chloro-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3/c1-3-4-10-25(22(27)15-6-5-7-18(23)12-15)14-17-11-16-13-19(28-2)8-9-20(16)24-21(17)26/h5-9,11-13H,3-4,10,14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMDXJYUYSWJRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(3-chloro-2-methylphenyl)-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4707018.png)
![2,4-dichloro-N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)benzamide](/img/structure/B4707040.png)
![2-bromo-4-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl methanesulfonate](/img/structure/B4707066.png)

![N-[3-(allylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide](/img/structure/B4707079.png)

![1-[4-(4-oxo-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4707097.png)
![3-(2-methylphenyl)-6-(2-thienylmethylene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B4707109.png)
![3-nitro-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B4707112.png)
![2-{4-[(4-fluorophenoxy)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4707124.png)
![3-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4707134.png)